2-[4-(Trifluoromethoxy)phenyl]ethanethioamide
CAS No.:
Cat. No.: VC18215514
Molecular Formula: C9H8F3NOS
Molecular Weight: 235.23 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide -](/images/structure/VC18215514.png)
Specification
Molecular Formula | C9H8F3NOS |
---|---|
Molecular Weight | 235.23 g/mol |
IUPAC Name | 2-[4-(trifluoromethoxy)phenyl]ethanethioamide |
Standard InChI | InChI=1S/C9H8F3NOS/c10-9(11,12)14-7-3-1-6(2-4-7)5-8(13)15/h1-4H,5H2,(H2,13,15) |
Standard InChI Key | AZLIPSXWGYSBAI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CC(=S)N)OC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
Based on the parent amine (C₉H₁₀F₃NO, MW: 205.18 g/mol ), the thioamide derivative retains the same carbon skeleton but replaces the -NH₂ group with -C(S)NH₂. The molecular formula is C₉H₉F₃NOS, with a theoretical molecular weight of 235.24 g/mol.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₉F₃NOS |
Molecular Weight | 235.24 g/mol |
Exact Mass | 235.0382 g/mol |
Heavy Atom Count | 14 |
Complexity | 221 |
Topological Polar Surface Area | 56.7 Ų |
Synthesis and Derivative Formation
Precursor: 2-[4-(Trifluoromethoxy)phenyl]ethylamine
The synthesis of the amine precursor is well-documented. Marhold and Müller (2002) reported its preparation via catalytic hydrogenation of the corresponding nitrile intermediate . AstraZeneca AB (2006) later optimized this route using palladium-on-carbon under hydrogen atmosphere, achieving yields exceeding 88% .
Thioamide Synthesis Strategies
While no direct synthesis of 2-[4-(Trifluoromethoxy)phenyl]ethanethioamide is described in the provided sources, established thioamide formation methods can be extrapolated:
Thionation of Amides
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is widely used to convert amides to thioamides. Applying this to 2-[4-(Trifluoromethoxy)phenyl]acetamide in refluxing toluene would yield the target compound:
Reaction conditions (temperature, solvent, stoichiometry) would require optimization to maximize yield and purity .
Direct Aminolysis of Thioesters
An alternative route involves reacting 2-[4-(Trifluoromethoxy)phenyl]acetyl chloride with ammonium sulfide:
This method demands careful control of gas evolution and pH to prevent side reactions .
Physicochemical Properties
Predicted Properties
Using the parent amine’s data and computational tools (e.g., ChemAxon, ACD/Labs):
Table 2: Estimated Physicochemical Properties
Property | Value |
---|---|
Density | 1.3–1.4 g/cm³ |
Boiling Point | 230–250°C (extrapolated) |
LogP (Octanol-Water) | 2.8–3.2 |
Solubility in Water | <1 mg/mL (25°C) |
pKa | ~10.5 (thioamide proton) |
The thioamide’s higher molecular weight and polar surface area compared to the amine precursor suggest reduced volatility and enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include:
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¹H NMR (CDCl₃):
Biological and Industrial Applications
Material Science Applications
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Coordination Chemistry: The thioamide’s sulfur atom can act as a ligand for transition metals (e.g., Pd, Pt), enabling use in catalysis or sensor design.
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Polymer Additives: Thioamides improve thermal stability in polyamides and polyurethanes.
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